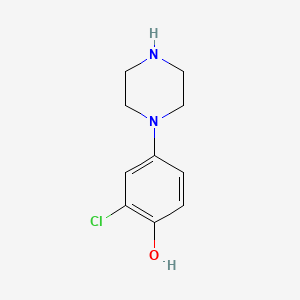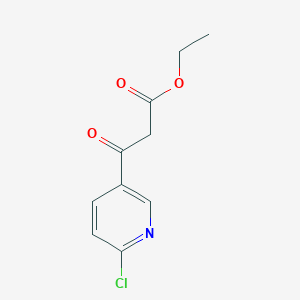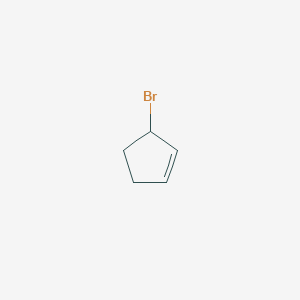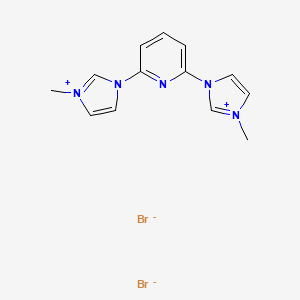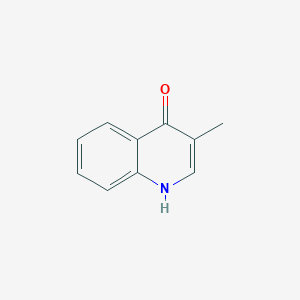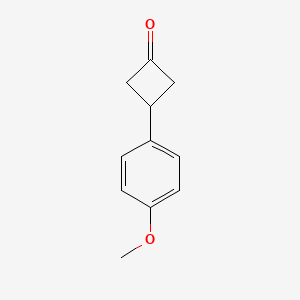![molecular formula C11H9NO B1599910 3,4-Dihydrocyclopenta[b]indol-1(2H)-one CAS No. 61364-20-3](/img/structure/B1599910.png)
3,4-Dihydrocyclopenta[b]indol-1(2H)-one
Vue d'ensemble
Description
“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a chemical compound with the CAS Number: 61364-20-3 . It has a molecular weight of 171.2 and its IUPAC name is 3,4-dihydrocyclopenta[b]indol-1(2H)-one .
Synthesis Analysis
The synthesis of cyclopenta-fused indoles, such as “3,4-Dihydrocyclopenta[b]indol-1(2H)-one”, has been achieved through various methods, including metal-catalysed approaches . For instance, employing a certain strategy allows the alkene hydroacylation of 3-vinylfuran-, 3-vinyl benzothiophene-, and 3-vinyl thiophene-2- .
Molecular Structure Analysis
The InChI code for “3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is 1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 .
Chemical Reactions Analysis
The cyclopenta[b]indole scaffold is present in several bioactive natural products and pharmaceutically interesting compounds . Various synthetic protocols have been described to prepare cyclopenta[b]indoles .
Physical And Chemical Properties Analysis
“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a solid at room temperature . It should be stored in a dry place .
Applications De Recherche Scientifique
Synthesis of Natural Alkaloids
3,4-Dihydrocyclopenta[b]indol-1(2H)-one: serves as a key intermediate in the synthesis of natural alkaloids. These alkaloids are often found in plants and can have significant pharmacological effects. For instance, the compound’s structure is closely related to that of bruceollines , which are traditionally used to treat parasitic diseases and malaria .
Development of Small-Molecule Inhibitors
The compound’s framework is utilized in the development of small-molecule inhibitors like scytonemin , which inhibits polo-like kinase and may affect other cell cycle regulators. This application is crucial in cancer research where controlling the cell cycle can be a therapeutic strategy .
Pharmaceutical Chemistry Intermediates
In pharmaceutical chemistry, 3,4-Dihydrocyclopenta[b]indol-1(2H)-one is employed as an intermediate in the total synthesis of complex molecules. It has been used in the synthesis of compounds such as arborisidine and 19-epi-arborisidine , which have potential therapeutic applications .
Lewis-Acid-Catalyzed Annulations
The compound is synthesized through Lewis-acid-catalyzed (3+2) annulation reactions involving 2-indolylmethanols and propargylic alcohols. This method is valued for its high efficiency and yield, providing a direct pathway to synthetically useful cyclopenta[b]indoles .
Electrophilic and Nucleophilic Reactivity
Due to its unique properties of electrophilicity and nucleophilicity at the C3 position, the compound is an intriguing reactant in organic synthesis. It allows for the formation of multiple bonds and can be used in various atom-economic synthetic strategies .
Catalysis Research
3,4-Dihydrocyclopenta[b]indol-1(2H)-one: is also significant in catalysis research. It is involved in studies exploring different catalysts for the alkenylation or alkylation of indole with propargylic alcohols, leading to the construction of related indole derivatives .
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dihydro-2H-cyclopenta[b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRSIDATZDOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423717 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
CAS RN |
61364-20-3 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




